2-(Difluoromethyl)-3-nitrobenzoic acid
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Overview
Description
2-(Difluoromethyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) and a nitro group (-NO₂) attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-nitrobenzoic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor, such as a halogenated benzoic acid, followed by nitration. The difluoromethylation can be achieved using reagents like difluoromethyl bromide (BrCF₂H) in the presence of a base and a catalyst . The nitration step involves the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and catalysts is also tailored to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO₄)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Reduction: 2-(Difluoromethyl)-3-aminobenzoic acid
Oxidation: 2-(Carboxy)-3-nitrobenzoic acid
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-(Difluoromethyl)-3-nitrobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-nitrobenzoic acid is primarily related to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins and enzymes . The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-3-nitrobenzoic acid
- 2-(Chloromethyl)-3-nitrobenzoic acid
- 2-(Bromomethyl)-3-nitrobenzoic acid
Comparison
Compared to its analogs, 2-(Difluoromethyl)-3-nitrobenzoic acid exhibits unique properties due to the presence of the difluoromethyl group. This group imparts higher lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications . Additionally, the difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets .
Properties
IUPAC Name |
2-(difluoromethyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-7(10)6-4(8(12)13)2-1-3-5(6)11(14)15/h1-3,7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDNDZISKXWEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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